molecular formula C17H19N3O3S B12505583 5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12505583
M. Wt: 345.4 g/mol
InChI Key: KAIKVFSYEBXQHL-UHFFFAOYSA-N
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Description

5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating the reactants under reflux in solvents such as butanol (BuOH) with the presence of bases like sodium methoxide (MeONa) . The selective formation of the desired pyrrolopyrimidine derivative can be achieved by adjusting the nature of the acyl group and the reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the pyrrolopyrimidine ring or the substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced pyrrolopyrimidine compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group and the propyl chain differentiates it from other pyrrolopyrimidine derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities .

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

5-methyl-2-methylsulfonyl-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H19N3O3S/c1-4-10-20-16(21)15-14(18-17(20)24(3,22)23)13(11-19(15)2)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3

InChI Key

KAIKVFSYEBXQHL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1S(=O)(=O)C

Origin of Product

United States

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